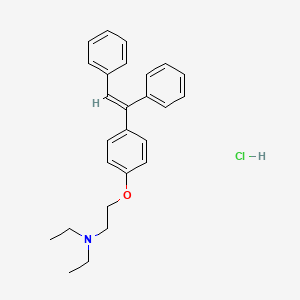

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride is a chemical compound with the molecular formula C26H30ClNO and a molecular weight of 408 g/mol. This compound has been a subject of research in various fields due to its diverse applications.

Méthodes De Préparation

The synthesis of 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride typically involves the reaction of 4-(1,2-diphenylvinyl)phenol with 2-chloroethyl(diethyl)amine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Fertility Treatment

One of the primary applications of 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride is in fertility treatments. Clomiphene citrate, a related compound, is widely used to induce ovulation in women with ovulatory dysfunction. The compound acts as a selective estrogen receptor modulator (SERM), blocking estrogen receptors in the hypothalamus and thereby increasing the release of gonadotropins (LH and FSH) from the pituitary gland .

Case Study : A clinical trial involving women diagnosed with polycystic ovary syndrome (PCOS) demonstrated that clomiphene citrate significantly improved ovulation rates and pregnancy outcomes compared to placebo .

Endocrine Disruption Studies

Research has indicated that compounds like this compound can act as endocrine disruptors. These substances can interfere with hormonal systems, leading to various reproductive health issues. Studies have shown that exposure to SERMs may alter estrogen signaling pathways, which can have implications for both human health and environmental safety .

Data Table: Summary of Endocrine Disruption Effects

Toxicological Studies

The safety profile of this compound has been assessed through various toxicological studies. The compound is classified under GHS hazard statements indicating potential health risks such as toxicity if ingested (H302), potential carcinogenic effects (H351), and specific target organ toxicity (H373) .

Safety Considerations :

- Handling Precautions : Use personal protective equipment when handling.

- Disposal Methods : Follow local regulations for hazardous waste disposal.

Mécanisme D'action

The mechanism by which 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivity . The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride include other phenoxyethylamines and diphenylvinyl derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of phenoxy and diphenylvinyl moieties, which contribute to its distinct reactivity and applications .

Activité Biologique

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride, commonly referred to as a derivative of clomiphene citrate, is a compound with significant implications in the field of reproductive health and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H30ClNO

- Molecular Weight : 407.9755 g/mol

- CAS Number : 74056-26-1

The compound features a diphenylvinyl group which contributes to its estrogenic activity, making it relevant in the treatment of ovulatory dysfunction.

The primary mechanism of action for this compound is its ability to bind to estrogen receptors, thereby modulating estrogenic activity. It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic properties depending on the tissue type. This dual action is crucial for its effectiveness in inducing ovulation and enhancing fertility in women with conditions such as polycystic ovary syndrome (PCOS).

Estrogenic Activity

Research indicates that the compound can stimulate ovarian function by promoting folliculogenesis through increased secretion of gonadotropins from the pituitary gland. This leads to enhanced estradiol levels, critical for ovulation.

Anti-estrogenic Effects

In certain tissues, particularly breast tissue, the compound may exhibit anti-estrogenic effects, which can be beneficial in reducing the risk of estrogen-dependent cancers.

Efficacy in Inducing Ovulation

A systematic review highlighted that clomiphene citrate derivatives significantly improve ovulation rates in women with anovulatory infertility. The study analyzed data from multiple clinical trials and found that:

- Ovulation Rate : Approximately 70-80% in women treated with SERMs.

- Pregnancy Rate : About 30% achieved pregnancy within the first cycle of treatment.

| Study Reference | Population | Treatment | Ovulation Rate (%) | Pregnancy Rate (%) |

|---|---|---|---|---|

| Women with PCOS | Clomiphene citrate | 75 | 30 | |

| Infertile women | Clomiphene derivatives | 70 | 28 |

Safety and Side Effects

While generally well-tolerated, some side effects associated with the use of this compound include:

- Visual Disturbances : Temporary blurring or scotomata.

- Ovarian Hyperstimulation Syndrome (OHSS) : A risk in higher doses.

- Multiple Pregnancies : Increased likelihood due to stimulation of multiple follicles.

Propriétés

Numéro CAS |

74056-26-1 |

|---|---|

Formule moléculaire |

C26H30ClNO |

Poids moléculaire |

408.0 g/mol |

Nom IUPAC |

2-[4-[(E)-1,2-diphenylethenyl]phenoxy]ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C26H29NO.ClH/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;/h5-18,21H,3-4,19-20H2,1-2H3;1H/b26-21+; |

Clé InChI |

VPQKHXADDASFHZ-HCPJHKKFSA-N |

SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |

SMILES isomérique |

CC[NH+](CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3.[Cl-] |

SMILES canonique |

CC[NH+](CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Key on ui other cas no. |

74056-26-1 |

Pictogrammes |

Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.